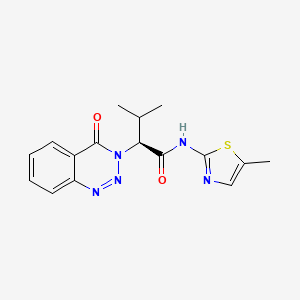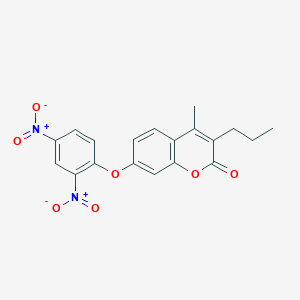![molecular formula C20H22FN3O2 B11163740 N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B11163740.png)
N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: The piperazine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenyl group.
Coupling with Propanamide: The final step involves coupling the intermediate with 3-bromopropanamide under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the piperazine ring or the phenyl group.
Scientific Research Applications
N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The piperazine ring and the 2-fluorophenyl group are crucial for its binding affinity to certain receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide: Similar structure with a pyrazine ring.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a triazine ring and is a known inhibitor of nucleoside transporters.
Uniqueness
N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide is unique due to its specific combination of the piperazine ring and the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22FN3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]propanamide |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)22-16-7-5-6-15(14-16)20(26)24-12-10-23(11-13-24)18-9-4-3-8-17(18)21/h3-9,14H,2,10-13H2,1H3,(H,22,25) |
InChI Key |
IVDATPXUQJACDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11163665.png)
![1-(4-Acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11163667.png)
![ethyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B11163678.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11163689.png)

![1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163696.png)
![(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11163701.png)


![3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163709.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163713.png)
![1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11163714.png)
![2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)
![N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11163724.png)
